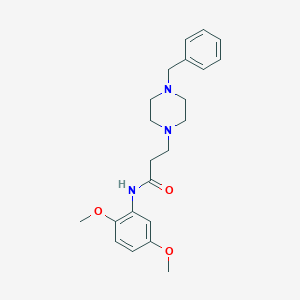

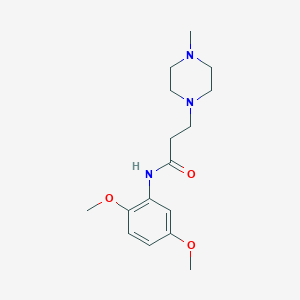

![molecular formula C17H27N3O4 B248286 N-(3,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide](/img/structure/B248286.png)

N-(3,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide, commonly known as DOPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DOPA belongs to the class of phenethylamines and is structurally similar to the hallucinogenic drug mescaline. However, unlike mescaline, DOPA does not possess any psychedelic properties.

Mechanism of Action

The exact mechanism of action of DOPA is not fully understood. However, it has been proposed that DOPA acts as a modulator of the serotonergic and dopaminergic systems in the brain. DOPA has been shown to bind to serotonin and dopamine receptors, and may also inhibit the reuptake of these neurotransmitters. Additionally, DOPA has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical and Physiological Effects

DOPA has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that DOPA can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In animal studies, DOPA has been shown to possess analgesic properties and can reduce pain sensitivity. Additionally, DOPA has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DOPA in lab experiments is its broad range of potential therapeutic applications. DOPA has been investigated for its potential use in the treatment of cancer, inflammation, pain, and neurodegenerative diseases. Additionally, the multi-step synthesis of DOPA allows for the production of large quantities of the compound for use in experiments.

However, there are also limitations to using DOPA in lab experiments. One limitation is the lack of understanding of its exact mechanism of action. Additionally, DOPA has been shown to possess some toxicity in animal studies, which may limit its potential therapeutic use.

Future Directions

There are several future directions for research on DOPA. One area of interest is the development of more efficient synthesis methods for DOPA. Additionally, further studies are needed to fully understand the mechanism of action of DOPA and its potential therapeutic applications. Finally, there is a need for more in-depth studies on the toxicity of DOPA and its potential side effects, which will be important for determining its safety for human use.

Conclusion

In conclusion, DOPA is a synthetic compound that has been extensively studied for its potential therapeutic applications. The synthesis of DOPA is a multi-step process that requires careful optimization of reaction conditions to achieve high yields. DOPA has been shown to possess a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and analgesic properties. However, further research is needed to fully understand the mechanism of action of DOPA and its potential therapeutic applications.

Synthesis Methods

The synthesis of DOPA involves the reaction of 3,5-dimethoxybenzaldehyde with 4-(2-hydroxyethyl)piperazine in the presence of propionyl chloride. The reaction proceeds through an intermediate, which is then hydrolyzed to yield the final product. The synthesis of DOPA is a multi-step process and requires careful optimization of reaction conditions to achieve high yields.

Scientific Research Applications

DOPA has been extensively studied for its potential therapeutic applications. In particular, DOPA has been investigated for its anti-cancer, anti-inflammatory, and analgesic properties. DOPA has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name |

N-(3,5-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide |

|---|---|

Molecular Formula |

C17H27N3O4 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |

InChI |

InChI=1S/C17H27N3O4/c1-23-15-11-14(12-16(13-15)24-2)18-17(22)3-4-19-5-7-20(8-6-19)9-10-21/h11-13,21H,3-10H2,1-2H3,(H,18,22) |

InChI Key |

WJXXLQYTSJZGOL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)NC(=O)CCN2CCN(CC2)CCO)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CCN2CCN(CC2)CCO)OC |

solubility |

44.5 [ug/mL] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

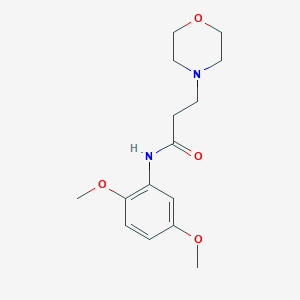

![Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248205.png)

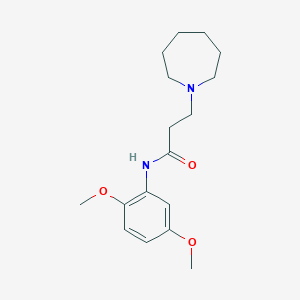

![3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B248212.png)

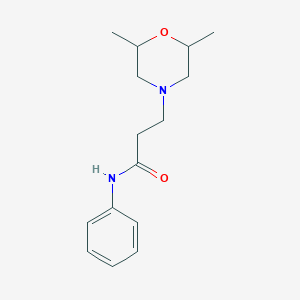

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide](/img/structure/B248217.png)

![3-[benzyl(ethyl)amino]-N-phenylpropanamide](/img/structure/B248220.png)

![3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B248222.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B248227.png)